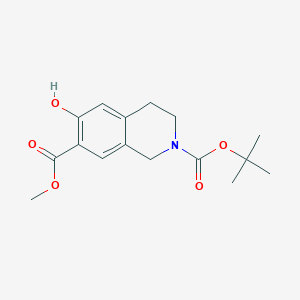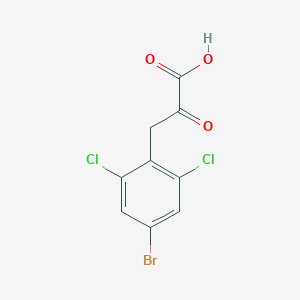
3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of bromine, chlorine, and a ketone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like ethanol and dichloromethane, and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods like silica-gel column chromatography are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone group to form alcohols or other derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the ketone group, contribute to its reactivity and ability to form complexes with other molecules. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dichloroaniline: Shares the bromine and chlorine substitution pattern but lacks the ketone group.
2-(4-Bromo-2,6-dichlorophenyl)amino)benzoic acid: Contains similar halogen substitutions but with different functional groups.
Uniqueness
3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring along with a ketone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H5BrCl2O3 |
|---|---|
Molecular Weight |
311.94 g/mol |
IUPAC Name |
3-(4-bromo-2,6-dichlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5BrCl2O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2H,3H2,(H,14,15) |
InChI Key |
RDCSGQSXMZNBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)C(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


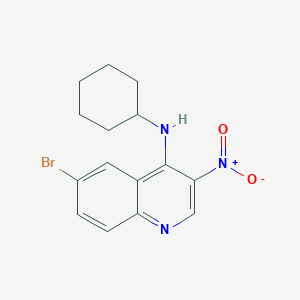
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)
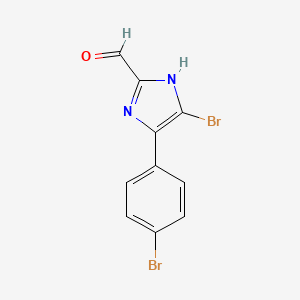
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
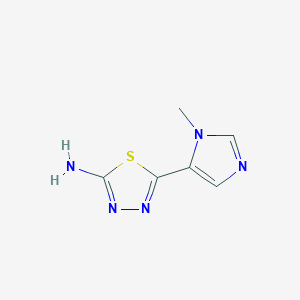


![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)
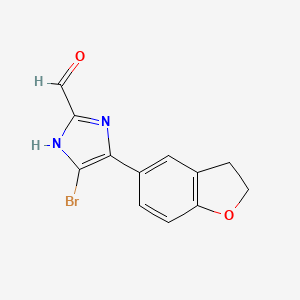
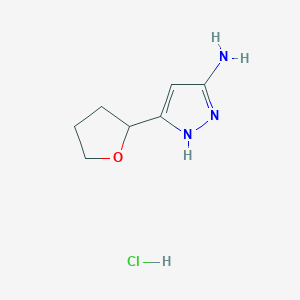
![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)


